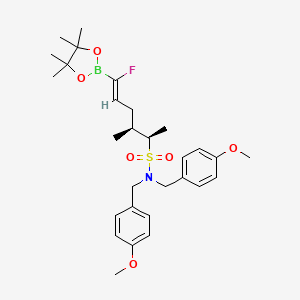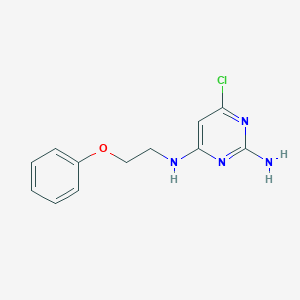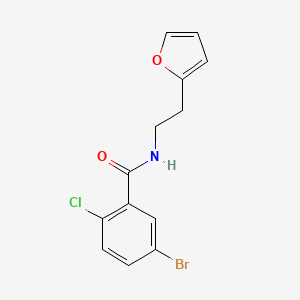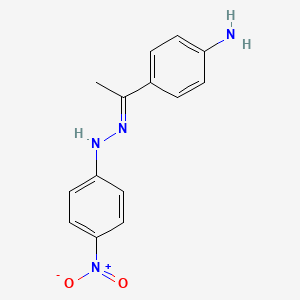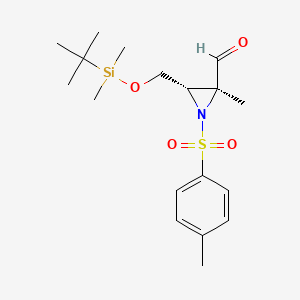![molecular formula C10H14ClFN4O B14910074 2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a morpholine moiety attached via an ethylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the ethylamine linker is first attached to the pyrimidine core, followed by the addition of morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyrimidine ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine moiety can further modulate its pharmacokinetic properties, such as solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is unique due to the combination of its chloro and fluoro substituents on the pyrimidine ring and the presence of a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14ClFN4O |
|---|---|
Poids moléculaire |
260.69 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClFN4O/c11-10-14-7-8(12)9(15-10)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H,13,14,15) |
Clé InChI |
IZUOFGDFPKHICF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NC(=NC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
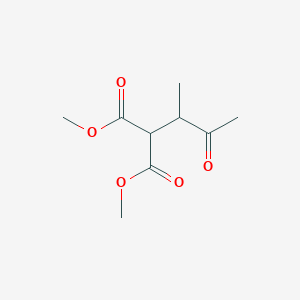
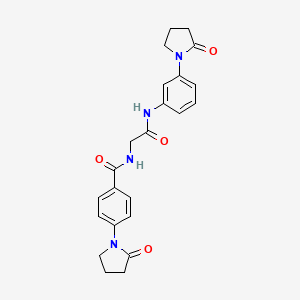

![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
